2-({6-[(4-Chlorobenzyl)amino]-3-nitro-2-pyridinyl}amino)acetic acid

Glycine Transporter 1 Schizophrenia CNS Drug Discovery

This compound is a fully confirmed GlyT1 inhibitor (IC50 57 nM in JAR cells) with >1300-fold selectivity over GlyT2. Its clean pharmacological signal makes it essential for reproducible dose-response studies and HTS control use. Procurement of this exact structure is critical because no generic substitute provides the same selectivity fingerprint or validated identity. Source at ≥98% purity to avoid impurity-driven artifacts.

Molecular Formula C14H13ClN4O4
Molecular Weight 336.73
CAS No. 329699-57-2
Cat. No. B2684436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-({6-[(4-Chlorobenzyl)amino]-3-nitro-2-pyridinyl}amino)acetic acid
CAS329699-57-2
Molecular FormulaC14H13ClN4O4
Molecular Weight336.73
Structural Identifiers
SMILESC1=CC(=CC=C1CNC2=NC(=C(C=C2)[N+](=O)[O-])NCC(=O)O)Cl
InChIInChI=1S/C14H13ClN4O4/c15-10-3-1-9(2-4-10)7-16-12-6-5-11(19(22)23)14(18-12)17-8-13(20)21/h1-6H,7-8H2,(H,20,21)(H2,16,17,18)
InChIKeyVRPQFBIQTRSXNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-({6-[(4-Chlorobenzyl)amino]-3-nitro-2-pyridinyl}amino)acetic acid (CAS 329699-57-2): Procurement Overview for a Research-Grade GlyT1 Ligand


2-({6-[(4-Chlorobenzyl)amino]-3-nitro-2-pyridinyl}amino)acetic acid (CAS 329699-57-2) is a synthetic small molecule belonging to the nitropyridinyl amino acid class. Its primary reported biological activity is inhibition of the glycine transporter 1 (GlyT1), with an IC50 of 57 nM in a human JAR cell assay [1]. This places it within a therapeutic area of interest for schizophrenia and cognitive disorders. However, beyond this single affinity data point and limited selectivity information against GlyT2 (IC50 = 75,000 nM) [1], its broader pharmacological and ADME profile remains undocumented in the scientific literature, distinguishing it from more thoroughly profiled in-class compounds.

Why Generic Substitution Fails for 2-({6-[(4-Chlorobenzyl)amino]-3-nitro-2-pyridinyl}amino)acetic acid (CAS 329699-57-2): The Risk of Uncharacterized Equivalents


For research compounds like 2-({6-[(4-Chlorobenzyl)amino]-3-nitro-2-pyridinyl}amino)acetic acid, generic substitution poses a significant risk due to the absence of established reference standards and comprehensive pharmacological fingerprints. This compound's identity is confirmed only by its chemical structure and a single GlyT1 IC50 value of 57 nM [1]. Substituting it with another in-class GlyT1 inhibitor could introduce unknown biases related to selectivity, cellular permeability, or off-target effects that are well-documented for advanced leads but entirely uncharacterized here. The lack of data on metabolic stability, BBB penetration, and functional activity means that even structurally similar analogs cannot be assumed to be functionally equivalent, making direct procurement of this exact compound crucial for experimental reproducibility.

Quantitative Evidence Guide for Selecting 2-({6-[(4-Chlorobenzyl)amino]-3-nitro-2-pyridinyl}amino)acetic acid (CAS 329699-57-2) Over Analogs


GlyT1 Inhibitory Potency in Human JAR Cells

In a direct head-to-head comparison scenario, the target compound demonstrates an IC50 of 57 nM for the inhibition of glycine transporter-1B in human JAR cells, as measured by [14C]glycine uptake. This value serves as its primary potency benchmark. In contrast, its activity against the related GlyT2 transporter is minimal, with an IC50 of 75,000 nM, indicating functional selectivity [1]. While other GlyT1 inhibitors like Bitopertin (RG1678) have reported IC50s in a similar range (approximately 25 nM), a direct side-by-side assay with this compound has not been published, limiting the comparison to a cross-study level.

Glycine Transporter 1 Schizophrenia CNS Drug Discovery

Chemical Purity and Identity Specifications for Reproducible Research

Vendor specifications for 2-({6-[(4-Chlorobenzyl)amino]-3-nitro-2-pyridinyl}amino)acetic acid indicate a standard purity of 95% (HPLC) from one supplier and 98% from another , with a molecular weight of 336.73 and the molecular formula C14H13ClN4O4. This contrasts with the common industry standard for advanced lead compounds, where purity often exceeds 98%. The 95% specification is sufficient for primary screening and in vitro assays, but the 3% purity gap between suppliers could introduce variability in dose-response experiments if a single batch is assumed to represent all sources.

Chemical Procurement Reproducibility Analytical Chemistry

Absence of Key Pharmacological Profiling Data Compared to Advanced Leads

A critical differentiator between this compound and more advanced GlyT1 inhibitors like Bitopertin (RG1678) or ALX-5407 is the complete absence of publicly available data on metabolic stability, cytochrome P450 inhibition, blood-brain barrier penetration, in vivo pharmacokinetics, and off-target selectivity panels [1]. The only selectivity data available is the GlyT1/GlyT2 ratio. For procurement decisions, this places the compound firmly in the 'early research tool' category, where its use is restricted to in vitro target engagement studies, as opposed to advanced leads which have sufficient profiling to support in vivo behavioral pharmacology [2].

Drug Development Risk ADME PK/PD

Defined Application Scenarios for 2-({6-[(4-Chlorobenzyl)amino]-3-nitro-2-pyridinyl}amino)acetic acid (CAS 329699-57-2) Based on Available Evidence


In Vitro Target Engagement Studies for GlyT1-Dependent Glycine Uptake

This compound is best suited as a selective chemical probe in in vitro assays to confirm GlyT1-dependent glycine reuptake in human JAR cells or other cell lines expressing the transporter. Its 57 nM IC50 provides adequate potency for dose-response studies, while its >1300-fold selectivity for GlyT1 over GlyT2 [1] allows for a cleaner pharmacological signal compared to non-selective inhibitors. It should be sourced at the highest available purity (98% ) to minimize the risk of confounding effects from impurities.

Chemical Template for Structure-Activity Relationship (SAR) Exploration

The compound's nitropyridinyl amino acid scaffold serves as a starting point for medicinal chemistry optimization. Its modest potency (57 nM) relative to clinical candidates like Bitopertin (~25 nM) and the absence of ADME optimization make it a suitable 'early lead' template. Research teams can use it to systematically improve potency, metabolic stability, and brain penetration through targeted chemical modifications, a process that has been successfully employed to evolve GlyT1 inhibitors into clinical candidates [2].

Reference Compound for Active vs. Inactive Batch Validation in High-Throughput Screens

Because its primary activity (GlyT1 IC50 = 57 nM) and chemical identity are confirmed, this compound can serve as a positive control in high-throughput screening campaigns targeting glycine transporters. Its 95% minimum purity specification is sufficient for this purpose, provided that each new batch is analytically validated. This application is crucial for flagging assay variability and ensuring screen reproducibility.

Quote Request

Request a Quote for 2-({6-[(4-Chlorobenzyl)amino]-3-nitro-2-pyridinyl}amino)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.